2-Methyl-3-(methylsulfinyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfinylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5-6(10(2)9)8-4-3-7-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIZCRERZBLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Methylsulfinyl Pyrazine
Foundational Synthesis Routes for 2-Methyl-3-(methylthio)pyrazine (B1346595) Precursors
The construction of the essential 2-methyl-3-(methylthio)pyrazine framework can be achieved through several established and emerging synthetic strategies. These methods focus on building the core pyrazine (B50134) ring and then introducing the necessary methyl and methylthio functional groups.
The formation of the pyrazine ring is a fundamental step in the synthesis of many heterocyclic compounds. Classical methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes, followed by oxidation to form the aromatic pyrazine ring. researchgate.net Symmetrical starting materials tend to provide the best results in these reactions. researchgate.net For instance, the reaction of a diketone with diaminomaleonitrile (B72808) can yield a pyrazine. researchgate.net Another common approach is the self-condensation of two molecules of an α-aminocarbonyl compound, which initially forms a 3,6-dihydropyrazine that is subsequently oxidized under mild conditions. researchgate.net
More contemporary methods have also been developed. For example, Ohtsuka and colleagues reported a route involving the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to create the 1,2-dihydropyrazine precursor. researchgate.net Additionally, dehydrogenative coupling reactions catalyzed by metal complexes, such as manganese pincer complexes, offer a sustainable and atom-economical approach to pyrazine synthesis from α-amino alcohols. nih.govacs.org These reactions often proceed via a 2,5-dihydropyrazine intermediate which then undergoes metal-catalyzed dehydrogenation. nih.gov
A variety of other methods for pyrazine synthesis have been explored, including those starting from α-hydroxy ketones, α-halo ketones, and nitro epoxides. rsc.org The condensation of 1,2-diamines with 1,2-diketones is a well-known route, though it can suffer from regioselectivity issues when using unsymmetrical diketones. rsc.org
Once the pyrazine core is established, the introduction of the methylthio group is a critical step. A common method for this is the reaction of a chloropyrazine with a sulfur-based nucleophile. For instance, 2-methyl-3-(methylthio)pyrazine can be prepared from 2-methylchloropyrazine. chemicalbook.com This nucleophilic aromatic substitution reaction can be facilitated using various reagents and conditions. For example, the use of sodium thiomethoxide (MeSNa) in a solvent like N-methylpyrrolidone (NMP) has been shown to be effective for the substitution of chlorine on a pyrazine ring, yielding the corresponding methylthio-substituted pyrazine in good yields. um.edu.my Microwave irradiation can also be employed to accelerate these types of nucleophilic aromatic substitution reactions. um.edu.my
The following table summarizes the reaction of 2-chloropyrazine (B57796) with various nucleophiles, illustrating the versatility of this approach for introducing different functional groups.
| Nucleophile | Product | Yield (%) |
| PhSNa | 2-(Phenylthio)pyrazine | 96 |
| MeSNa | 2-(Methylthio)pyrazine | 85 |
| EtONa | 2-Ethoxypyrazine | 72 |
| PhONa | 2-Phenoxypyrazine | 69 |
| Data sourced from a study on nucleophilic aromatic substitution reactions of 2-chloropyrazine. um.edu.my |
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Transition-metal-free multicomponent reactions have emerged as a powerful tool for the synthesis of complex heterocyclic molecules like pyrazines. These reactions offer several advantages, including high atom economy, reduced waste generation, and often milder reaction conditions. rsc.org
One such approach involves the one-pot domino strategy employing readily available starting materials like 2-(1H-pyrrol-1-yl)aniline and 1,3-dicarbonyl compounds. rsc.org Using an organocatalyst such as TsOH·H₂O, a variety of pyrrolo[1,2-a]quinoxalines can be synthesized in good to excellent yields. rsc.org Another innovative metal-free approach utilizes α-hydroxy acids as aldehyde surrogates for the construction of pyrrolo[1,2-a]quinoxalines, with tert-butyl hydrogen peroxide (TBHP) as the oxidant. rsc.org
These advanced methods highlight the ongoing efforts to create more environmentally benign and efficient pathways to pyrazine derivatives, which could be adapted for the synthesis of 2-methyl-3-(methylthio)pyrazine precursors.
Oxidation Pathways to 2-Methyl-3-(methylsulfinyl)pyrazine
The final step in the synthesis of the target compound is the selective oxidation of the methylthio group to a methylsulfinyl group. This transformation requires careful control to prevent over-oxidation to the sulfone.
The oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis. A variety of oxidizing agents and catalytic systems have been developed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant. rsc.orgmdpi.com The reaction can be catalyzed by various species, including titanium-containing zeolites like TS-1. rsc.org In some cases, the oxidation of the thioether to the sulfoxide (B87167) can occur as a non-catalyzed reaction in solution. rsc.org
The use of organic ligand-modified polyoxomolybdates has also been shown to be highly efficient for the selective oxidation of thioethers to sulfoxides. rsc.org For example, methyl phenyl sulfide (B99878) can be almost completely converted to its sulfoxide with high selectivity at room temperature using such catalysts. rsc.org Another approach involves the use of tantalum carbide as a catalyst with 30% hydrogen peroxide, which provides the corresponding sulfoxides in high yields. organic-chemistry.org
The table below presents a summary of the oxidation of methyl phenyl sulfide under different conditions, showcasing the effectiveness of hydrogen peroxide in acetic acid.
| Entry | H₂O₂ (mmol) | Time (min) | Yield (%) |
| 1 | 4 | 20 | 98 |
| 2 | 8 | 10 | 99 |
| 3 | 12 | 10 | 99 |
| 4 | 0 | 120 | 0 |
| Oxidation of 2 mmol of methyl phenyl sulfide in 2 mL of glacial acetic acid at room temperature. mdpi.com |
Achieving regioselectivity in the oxidation of thioethers is crucial to prevent the formation of the corresponding sulfone. The choice of oxidant and catalyst plays a key role in controlling the reaction outcome. For instance, while tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with hydrogen peroxide, niobium carbide under similar conditions yields the sulfone. organic-chemistry.org
The steric and electronic properties of the thioether substrate can also influence the selectivity of the oxidation. rsc.orgnih.gov For example, in the oxidation of isomeric butyl methyl thioethers catalyzed by TS-1, the bulkier tert-butyl methyl thioether predominantly yields the sulfoxide, while less hindered isomers are oxidized to the sulfone. rsc.org This suggests that steric hindrance around the sulfur atom can prevent further oxidation of the sulfoxide.
Furthermore, electroenzymatic cascade systems have been developed for the highly selective synthesis of sulfoxides. rsc.org These systems can utilize in situ generated hydrogen peroxide to drive the enzymatic oxidation of thioethers, offering a high degree of control and selectivity. rsc.org
Further Chemical Reactivity and Derivatization Studies
Nucleophilic Substitution Reactions Involving the Pyrazine Scaffold
The pyrazine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic substitution reactions. In the case of chloropyrazines, various nucleophiles such as sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide have been successfully used to displace the chlorine atom. rsc.org For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide in boiling benzene (B151609) yields 2,3-dibenzyloxypyrazine. rsc.org However, changing the solvent to boiling xylene leads to the formation of the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione. rsc.org These findings highlight the influence of reaction conditions on the outcome of nucleophilic substitution on the pyrazine scaffold.
While direct nucleophilic substitution on this compound is not extensively documented in the provided results, the reactivity of related pyrazine systems provides a strong indication of its potential. The methylsulfinyl group is a moderate electron-withdrawing group, which could activate the pyrazine ring towards nucleophilic attack, albeit to a lesser extent than a halogen. It is plausible that strong nucleophiles could displace other leaving groups on the pyrazine ring, or under specific conditions, potentially the methylsulfinyl group itself, although this would likely require harsh reaction conditions.
Reduction Reactions of the Methylthio Group
The methylthio group in compounds such as 2-Methyl-3-(methylthio)pyrazine can be targeted through reduction reactions. ontosight.ai While the direct reduction of the methylsulfinyl group in this compound is not explicitly detailed, the reverse reaction, the oxidation of 2-Methyl-3-(methylthio)pyrazine, is a common transformation. This implies that the reduction of the sulfoxide back to the thioether is a feasible and important reaction. Standard reducing agents capable of reducing sulfoxides to sulfides, such as various phosphines or titanium-based reagents, could likely be employed for this transformation. This reduction would yield 2-Methyl-3-(methylthio)pyrazine, a compound also of interest in flavor chemistry. ontosight.ainih.gov
Electrophilic Reactions and Functionalization of the Pyrazine Ring
The pyrazine ring is generally considered electron-deficient, making electrophilic substitution reactions challenging compared to electron-rich aromatic systems. However, the presence of activating groups can facilitate such reactions. For instance, the methyl group at the 2-position of the pyrazine ring in a related compound, 2-methyl-3-phenoxypyrazine, is suggested to stabilize the ring through hyperconjugation. This could potentially direct electrophilic substitution to specific positions.
The functionalization of the pyrazine ring can also be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to functionalize halopyrazines. rsc.orgresearchgate.net For example, 5-halo-2-(methylthio)pyrazines have been shown to undergo Suzuki coupling with various arylboronic acids. rsc.orgresearchgate.net This demonstrates that even with a deactivating methylthio group, functionalization is possible. These methods offer a powerful toolkit for introducing a wide range of substituents onto the pyrazine core, enabling the synthesis of diverse derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted pyrazines |
| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper co-catalyst | Alkynyl-substituted pyrazines |
Annulation and Cycloaddition Reactions to Fused Pyrazine Systems
Annulation and cycloaddition reactions provide a powerful strategy for constructing fused pyrazine systems, which are scaffolds present in many biologically active molecules. One notable example is the formation of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. This is achieved through a Sonogashira coupling of N-(3-chloropyrazin-2-yl)methanesulfonamide with various terminal alkynes, followed by a base-induced cyclization. rsc.org This reaction sequence demonstrates the utility of a functionalized pyrazine as a building block for more complex heterocyclic systems.
Furthermore, double Sonogashira reactions on dihalopyrazines, such as 2,3-dicyano-5,6-dichloropyrazine, have been employed to synthesize precursors for tetrapyrazinoporphyrazine-based photosensitizers. rsc.org These examples underscore the potential of substituted pyrazines, likely including derivatives of this compound, to participate in annulation and cycloaddition reactions to generate diverse fused heterocyclic architectures.
Investigations into the Redox Chemistry of Pyrazine Systems and their Analogues
The redox properties of pyrazine derivatives are of significant interest, particularly in the context of materials science and medicinal chemistry. Cyclic voltammetry studies on various pyrazine derivatives have revealed their capacity to undergo reversible redox processes. scispace.comnih.gov For example, some D–A–D (Donor-Acceptor-Donor) compounds incorporating pyrazine derivatives exhibit two pairs of irreversible redox peaks, corresponding to the oxidation of the donor units. nih.gov
The electron-withdrawing nature of the pyrazine ring itself contributes to its redox activity. The reduction potential of pyrazine systems can be tuned by the introduction of different substituents. nih.gov For instance, increasing the number of nitrogen atoms in the heterocyclic core, such as moving from pyridine (B92270) to pyrazine to pyridopyrazine, generally leads to an increase in the electron-withdrawing ability and a less negative reduction potential. nih.gov The redox behavior of ruthenium(III) complexes with pyrazine derivatives has also been studied, showing reversible redox couples corresponding to ruthenium(III)–ruthenium(IV) and ruthenium(III)–ruthenium(II) transitions. scispace.com These studies provide a foundation for understanding the potential electrochemical behavior of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Methylsulfinyl Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-methyl-3-(methylsulfinyl)pyrazine, NMR is crucial for confirming the oxidation of the thioether to a sulfoxide (B87167) and for probing the molecule's three-dimensional structure.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring and the two different methyl groups. The chemical shifts of the pyrazine ring protons are influenced by the substitution pattern. Typically, for a 2,3-disubstituted pyrazine, two doublets would be observed in the aromatic region (approximately 8.0-8.5 ppm).
The methyl group attached directly to the pyrazine ring (C2-CH₃) would likely appear as a singlet in the region of 2.5-2.7 ppm. The methyl group attached to the sulfinyl group (SO-CH₃) is expected to be deshielded due to the electronegativity of the sulfoxide and would likely appear as a singlet at a slightly higher chemical shift, estimated to be around 2.8-3.0 ppm. This is consistent with studies on other sulfoxide-containing molecules where the methyl protons on the sulfoxide are shifted downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazine H-5 | ~8.3-8.5 | d |
| Pyrazine H-6 | ~8.2-8.4 | d |
| C2-CH₃ | ~2.6 | s |
| SO-CH₃ | ~2.9 | s |
| Note: Predicted values are based on typical shifts for pyrazine and sulfoxide compounds. Actual values may vary depending on solvent and other experimental conditions. |
¹³C NMR Spectroscopic Analysis
In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring would resonate in the downfield region, typically between 140 and 160 ppm. The presence of the methyl and methylsulfinyl substituents would lead to distinct chemical shifts for each of the four pyrazine carbons. The carbon atom attached to the methyl group (C-2) and the carbon attached to the sulfinyl group (C-3) would have their chemical shifts significantly influenced by these substituents.
The methyl carbon of the C2-CH₃ group is expected around 20-25 ppm. The carbon of the SO-CH₃ group will be shifted further downfield, likely in the 35-45 ppm range, due to the influence of the sulfoxide group. This is a characteristic region for methyl carbons attached to a sulfoxide. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-3 | ~150 |
| C-5 | ~145 |
| C-6 | ~143 |
| C2-C H₃ | ~22 |
| SO-C H₃ | ~40 |
| Note: Predicted values are based on typical shifts for pyrazine and sulfoxide compounds. Actual values may vary depending on solvent and other experimental conditions. |
Application of Advanced NMR Techniques for Stereochemical Assignments
The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R) and (S). Distinguishing between these enantiomers requires advanced NMR techniques. The use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the NMR spectrum.
Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons. For a specific enantiomer, a NOE correlation would be expected between the SO-CH₃ protons and one of the adjacent pyrazine ring protons (H-2 or H-6), depending on the molecule's preferred conformation. This information can be critical in assigning the absolute configuration when combined with computational modeling.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ that confirms its molecular weight. The fragmentation of sulfoxides is known to proceed through characteristic pathways, including the loss of the sulfinyl group (•SOCH₃) or rearrangements. A likely fragmentation pathway would involve the initial loss of an oxygen atom to form the corresponding thioether radical cation, followed by fragmentation patterns similar to 2-methyl-3-(methylthio)pyrazine (B1346595). Another possibility is the cleavage of the C-S bond, leading to fragments corresponding to the pyrazine ring and the methylsulfinyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds, such as pyrazines, in complex mixtures like food aromas. nih.gov In a typical GC-MS analysis, the components of a sample are separated based on their boiling points and polarity on a chromatographic column before being introduced into the mass spectrometer for detection and identification.
For the analysis of this compound, a GC-MS method would provide its retention time, which is a characteristic property that aids in its identification. The mass spectrum obtained from the GC-MS can be compared with library spectra or interpreted to confirm the compound's identity. Given its structure, this compound is expected to be a volatile compound suitable for GC analysis. The use of different stationary phases in the GC column can help in separating it from isomeric and related pyrazine compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
While many pyrazines are volatile, LC-MS provides a valuable alternative for the analysis of less volatile or thermally labile derivatives. nih.gov For this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can offer high sensitivity and selectivity. This is especially useful for quantitative analysis in complex matrices like beverages or biological fluids. nih.gov
In an LC-MS analysis, the compound is separated by liquid chromatography, often using a reversed-phase column, and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then analyzed by the mass spectrometer. For quantitative studies, a method involving multiple reaction monitoring (MRM) can be developed, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent specificity and low detection limits.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its pyrazine ring, methyl substituents, and the distinct sulfinyl group.
The analysis of the spectrum allows for the identification of characteristic stretching and bending vibrations. The pyrazine ring itself contributes to several bands in the fingerprint region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazine ring appear in the 1600-1400 cm⁻¹ region, which are crucial for confirming the integrity of the heterocyclic core. core.ac.uknih.gov
The methyl groups (on the ring and attached to the sulfur atom) exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.
A key diagnostic band for this molecule is the S=O stretching vibration from the methylsulfinyl group. The sulfoxide S=O bond is strong and polar, giving rise to a prominent absorption band typically found in the 1030-1070 cm⁻¹ range. wikipedia.orgbritannica.com The exact position of this band can be influenced by the electronic environment and the physical state of the sample. The presence of this band is definitive proof of the sulfoxide functionality. Further analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more detailed assignment of the various vibrational modes, including in-plane and out-of-plane bending of the pyrazine ring. nih.govmdpi.com
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Pyrazine Ring) | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (Methyl Groups) | 2850 - 3000 | Medium |
| C=N Stretch | Pyrazine Ring | 1520 - 1600 | Medium-Strong |
| C=C Stretch | Pyrazine Ring | 1400 - 1500 | Medium-Strong |
| C-H Bend | Methyl Groups | 1375 - 1465 | Medium |
| S=O Stretch | Sulfoxide | 1030 - 1070 | Strong |
| Ring Bending | Pyrazine Ring | < 1000 | Medium-Weak |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from crystallographic data of related pyrazine derivatives and sulfoxides. nih.govresearchgate.netmdpi.com
The molecule would feature a planar pyrazine ring. The methyl and methylsulfinyl groups would be substituted at the C2 and C3 positions. The sulfoxide group introduces a chiral center at the sulfur atom, meaning that in the solid state, the compound could crystallize as a racemate or, if resolved, as a single enantiomer. wikipedia.org The sulfur atom adopts a trigonal pyramidal geometry. wikipedia.orgbritannica.com
Crystal packing would be governed by intermolecular forces such as C-H···N and C-H···O hydrogen bonds, involving the pyrazine nitrogen atoms, the sulfoxide oxygen, and hydrogen atoms from the methyl groups and the pyrazine ring. researchgate.net Pi-stacking interactions between parallel pyrazine rings may also play a significant role in stabilizing the crystal lattice. nih.gov The precise bond lengths and angles would be consistent with the hybridizations of the constituent atoms.
Table 2: Expected Solid-State Structural Parameters for this compound based on Related Structures
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-C (in ring) | ~1.39 Å |
| Bond Length | C-N (in ring) | ~1.34 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Length | C-S | ~1.80 Å |
| Bond Length | S=O | ~1.53 Å |
| Bond Length | S-CH₃ | ~1.81 Å |
| Bond Angle | C-N-C (in ring) | ~116° |
| Bond Angle | N-C-C (in ring) | ~122° |
| Bond Angle | C-S-O | ~106° |
| Bond Angle | C-S-C | ~97° |
Specialized Spectroscopic Techniques for Molecular Conformation and Dynamics
Microwave Fourier Transform Spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. tanta.edu.eg This method allows for the extremely precise determination of a molecule's rotational constants, from which its moments of inertia and, consequently, its detailed geometric structure can be derived. tanta.edu.egnist.gov
For a molecule like this compound to be studied by this technique, it must possess a permanent dipole moment, which it does due to the electronegative nitrogen atoms and the polar sulfoxide group. An analysis of its microwave spectrum would yield three distinct rotational constants (Ia, Ib, Ic), confirming it as an asymmetric top rotor. tanta.edu.eg
This technique would be particularly valuable for determining the conformational preferences of the methylsulfinyl group relative to the pyrazine ring. The rotational constants are highly sensitive to the spatial arrangement of the atoms, allowing for the differentiation between possible rotamers. Furthermore, the analysis of fine and hyperfine structures in the spectrum could provide information about nuclear quadrupole coupling from the ¹⁴N nuclei. aip.org
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrazine ring is the primary chromophore in this compound. Like other diazines, pyrazine exhibits characteristic electronic transitions. nih.gov
The spectrum is expected to show two main types of transitions originating from the pyrazine ring:
π → π* transitions: These are typically high-energy, high-intensity absorptions occurring in the far-UV region, usually below 280 nm. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.
n → π* transitions: These are lower-energy, lower-intensity absorptions that occur at longer wavelengths, often above 300 nm. nist.govacs.org They involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. This transition is formally forbidden by symmetry in unsubstituted pyrazine but becomes allowed due to vibronic coupling and substitution.
The methyl and methylsulfinyl substituents on the pyrazine ring act as auxochromes, which can modify the energy and intensity of these transitions. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The sulfinyl group, with its lone pairs on both sulfur and oxygen, can further contribute to the complexity of the electronic spectrum.
Table 3: Principal Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π (ring) → π* (ring) | 260 - 280 | High |
| n → π* | n (nitrogen) → π* (ring) | 310 - 330 | Low |
Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Methylsulfinyl Pyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the electronic structure and inherent reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties such as energy, electron distribution, and orbital shapes. nih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. ijournalse.orgchemrxiv.org This approach is particularly valuable for investigating reaction mechanisms and predicting the regioselectivity of chemical reactions involving pyrazine (B50134) derivatives. nih.gov
For 2-Methyl-3-(methylsulfinyl)pyrazine, DFT calculations can be employed to model its behavior in various chemical transformations. For instance, the oxidation of the sulfinyl group to a sulfonyl group or reactions involving the pyrazine ring can be studied. By calculating the energies of transition states and intermediates, researchers can map out the most likely reaction pathways.
Furthermore, DFT is instrumental in understanding regioselectivity, such as predicting which nitrogen atom on the pyrazine ring is more susceptible to electrophilic attack. This is achieved by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO). For example, in a hypothetical electrophilic substitution reaction, DFT could predict whether the attack is more likely to occur at the N1 or N4 position by comparing the activation energies for both pathways.
Table 1: Illustrative DFT-Calculated Parameters for Predicting Reactivity of this compound
| Parameter | Description | Illustrative Value | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. tandfonline.com |
| NBO Charges | Natural Bond Orbital charges on atoms | N1: -0.45, N4: -0.48 | Suggests N4 is slightly more nucleophilic and prone to electrophilic attack. |
| Fukui Functions | Indicates local reactivity at atomic sites | f-(S) > f-(C) | Predicts the sulfur atom as a likely site for electrophilic attack. |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar heterocyclic compounds.
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds, particularly the C-S and S-O bonds of the methylsulfinyl group. Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and determining their relative stabilities.
Computational methods can systematically explore the potential energy surface of the molecule by rotating these bonds. By calculating the energy of each conformation, a stability profile can be generated. This helps identify the most stable, low-energy conformers that are most likely to exist under normal conditions. This information is crucial as the specific conformation of a molecule can significantly influence its biological activity and intermolecular interactions.
Quantum chemical methods, especially DFT, are highly effective at predicting various spectroscopic properties. superfri.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in IR and Raman spectra. chemrxiv.orgsuperfri.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms, providing a powerful tool for structural elucidation. nih.gov
Molecular Orbitals: Visualizing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's electronic properties and reactivity. The distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how molecules interact with each other and with larger biological systems like proteins. mdpi.com Pyrazine-based compounds are known to engage in various intermolecular interactions, including hydrogen bonds, π-interactions, and coordination to metal ions. acs.orgnih.gov
Molecular dynamics (MD) simulations can model the movement of this compound and its surrounding environment (e.g., water or a protein binding pocket) over time. rawdatalibrary.net These simulations provide a dynamic view of how the molecule binds to a biological target, revealing key interactions and the stability of the complex. Such studies have been used to investigate the interaction of pyrazine derivatives with proteins like Human Serum Albumin (HSA), showing how these compounds can be transported in the bloodstream and how they might alter protein conformation. rawdatalibrary.net
Structure-Based Computational Design Approaches for Pyrazine Derivatives
Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach is widely used in the development of new therapeutic agents based on the pyrazine scaffold. nih.gov
Computational techniques like molecular docking are central to this process. Docking algorithms predict the preferred orientation of a ligand (like a this compound derivative) when bound to a target protein. nih.gov This allows researchers to visualize the binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the binding affinity. This information guides the rational design of new derivatives with improved potency and selectivity. For example, co-crystallization of pyrazine derivatives with target proteins like Aurora-A kinase has provided insights that led to the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use calculated molecular descriptors (properties derived from the molecule's structure) to predict the activity of new, unsynthesized compounds. ijournalse.org
For pyrazine derivatives, 2D and 3D-QSAR models have been developed to predict various activities, including anticancer and enzyme inhibitory effects. nih.govfrontiersin.org The process involves:
Data Collection: Assembling a set of pyrazine derivatives with experimentally measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each molecule.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build an equation that relates the descriptors to the activity. nih.gov
Validation: Testing the model's predictive power on an external set of compounds.
Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. nih.govresearchgate.net A pharmacophore model for a target can be used as a 3D query to screen large databases of virtual compounds to identify new potential inhibitors with diverse chemical structures. frontiersin.org
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic aspects of the molecule and its ability to participate in polar interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerical representation of molecular branching and structure. |
Chemical Biology and Mechanistic Investigations of 2 Methyl 3 Methylsulfinyl Pyrazine
Biochemical Interactions with Cellular and Subcellular Components
The interaction of 2-Methyl-3-(methylsulfinyl)pyrazine with biological systems is an area of growing interest, particularly concerning its role as a flavor compound and its potential bioactivities. Research has begun to elucidate its interactions with specific cellular and subcellular components, including enzymes and receptors.
Studies on Enzyme Inhibition Mechanisms (e.g., Kinases, ATPases)
While direct studies on the inhibitory activity of this compound against kinases and ATPases are not extensively documented in publicly available research, the broader class of pyrazine-containing molecules has been identified as a significant scaffold for the development of kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. researchgate.net
The pyrazine (B50134) ring system serves as a key pharmacophore in several clinically approved and investigational kinase inhibitors. researchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. researchgate.net The nitrogen atoms within the pyrazine ring can form hydrogen bonds with the protein backbone of the kinase, contributing to the binding affinity. researchgate.net
Although specific data for this compound is lacking, it is plausible that it could exhibit weak inhibitory activity towards certain kinases. The methyl and methylsulfinyl substituents would influence its steric and electronic properties, which in turn would affect its fit and interaction with the ATP-binding pocket of different kinases. However, without experimental data, this remains speculative.
Similarly, there is a lack of direct evidence for the inhibition of ATPases by this compound. Research into ATPase inhibitors has explored other heterocyclic structures, but the focus has not been on this specific pyrazine derivative.
Table 1: Examples of Pyrazine-Based Kinase Inhibitors and their Targets
| Compound Name | Target Kinase(s) | Therapeutic Area |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | Cancer |
| Erlotinib | EGFR | Cancer |
| Gefitinib | EGFR | Cancer |
| Tofacitinib | JAK family | Rheumatoid Arthritis |
This table presents examples of established kinase inhibitors containing a pyrazine or a related nitrogen-containing heterocyclic core to illustrate the role of this structural motif in enzyme inhibition. It is important to note that these are not direct studies on this compound.
Receptor Binding and Modulation Studies (e.g., Olfactory Receptors)
The most well-characterized interaction of this compound at the molecular level is with olfactory receptors. As a potent aroma compound, its perception is mediated by specific olfactory receptors in the nasal epithelium.
Studies have identified a human olfactory receptor, OR5K1, that is selectively activated by various pyrazine derivatives. nih.gov This receptor is considered a specialized detector for pyrazine-based key food odors. nih.gov The binding of pyrazine odorants to such receptors is a crucial first step in the signaling cascade that leads to the perception of smell.
Research on a soluble pyrazine odorant binding protein has revealed specific binding sites for pyrazine compounds. nih.gov The binding affinities of a series of pyrazines to this protein were found to correlate with their human odor detection thresholds. nih.gov This suggests that the interactions within the binding pocket of the receptor are a key determinant of odor potency. While this study did not specifically test this compound, it provides a framework for understanding how its structural features, including the methyl and methylsulfinyl groups, would influence its binding to olfactory receptors. The sulfur atom in the methylsulfinyl group could potentially engage in unique interactions within the receptor's binding site, contributing to its characteristic aroma profile.
Table 2: Binding Affinities of Selected Pyrazines to a Purified Odorant Binding Protein
| Pyrazine Compound | Binding Affinity (Kd) |
| 2-Isobutyl-3-methoxypyrazine | High |
| 2,3-Dimethylpyrazine | Moderate |
| 2-Methylpyrazine | Low |
This table is based on data for other pyrazine derivatives and is intended to illustrate the concept of differential binding affinities to olfactory receptors. nih.gov Specific binding data for this compound is not available in the cited literature.
Modulation of Intracellular Biochemical Pathways
The binding of this compound to olfactory receptors initiates a cascade of intracellular events. This signaling pathway typically involves the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory neuron and the generation of an action potential that is transmitted to the brain.
Beyond the olfactory system, the modulation of other intracellular pathways by this specific pyrazine is not well-documented. However, neuropeptide Y (NPY), a key regulator of appetite, has been shown to enhance the response of the olfactory mucosa to odorants in hungry rats, suggesting a link between nutritional status and odor perception. plos.org This modulation is dependent on the nutritional state of the animal and points to a complex interplay between olfaction and metabolic processes. plos.org While not a direct effect of the pyrazine itself, this highlights how the physiological context can influence the cellular response to such odorants.
Biosynthetic and Biocatalytic Formation Pathways
This compound is not typically synthesized through enzymatic pathways within living organisms for dedicated biological functions. Instead, its formation is primarily a result of chemical reactions that occur during the thermal processing of food, specifically the Maillard reaction. perfumerflavorist.com
Formation Mechanisms within Maillard Reaction Systems
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. perfumerflavorist.com This reaction is responsible for the development of color and flavor in a wide variety of cooked foods. Pyrazines are a major class of flavor compounds generated through the Maillard reaction, contributing roasted, nutty, and toasted aromas. perfumerflavorist.com
The formation of the pyrazine ring involves the condensation of two α-aminocarbonyl intermediates. These intermediates are formed from the reaction of amino acids with dicarbonyl compounds, which are themselves degradation products of sugars. The specific substituents on the pyrazine ring are determined by the nature of the reacting amino acids and the dicarbonyl compounds.
Contributions of Strecker Degradation Products to Pyrazine Formation
The Strecker degradation is a crucial component of the Maillard reaction that significantly contributes to the formation of pyrazines and other flavor compounds. wikipedia.org This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde (known as a Strecker aldehyde), an α-aminoketone, carbon dioxide, and ammonia. wikipedia.org
The proposed pathway for the formation of this compound involves the following steps:
Methionine undergoes Strecker degradation to produce methional (3-(methylthio)propanal) and an α-aminoketone.
The α-aminoketones can self-condense or react with other aminoketones to form a dihydropyrazine (B8608421) intermediate.
The side chain of methionine, in the form of methional or other degradation products, can then react with the dihydropyrazine intermediate.
Subsequent oxidation and rearrangement reactions lead to the formation of the stable aromatic pyrazine ring with the methyl and methylsulfinyl substituents at the 2 and 3 positions, respectively. The oxidation of the methylthio group to a methylsulfinyl group likely occurs during the thermal processing.
Table 3: Key Precursors in the Formation of this compound
| Precursor Type | Specific Compound(s) | Role in Formation |
| Amino Acid | Methionine | Source of sulfur and part of the side chain |
| Reducing Sugar | Glucose, Fructose (B13574), etc. | Source of dicarbonyl compounds |
| Dicarbonyl Compound | Glyoxal, Methylglyoxal, etc. | Reacts with amino acid in Strecker degradation |
| Strecker Aldehyde | Methional | Contributes to the side chain structure |
| α-Aminoketone | Aminoacetone, etc. | Building block for the pyrazine ring |
Microbial and Enzymatic Synthesis Routes
The synthesis of this compound is not extensively documented in dedicated studies; however, its formation can be inferred from known microbial and enzymatic pathways that produce related pyrazine compounds. The biosynthesis of pyrazines is a significant area of research, particularly due to their contribution to the flavor and aroma of fermented and cooked foods.
Microorganisms, especially bacteria, are known producers of alkylpyrazines. Strains of Bacillus subtilis, often associated with fermented foods like natto, have been shown to biosynthesize a variety of pyrazines, including 2-methylpyrazine, dimethylpyrazines, and trimethylpyrazine. ebi.ac.uk Similarly, Corynebacterium glutamicum naturally produces small quantities of trimethylpyrazine and dimethylpyrazines. researchgate.net The general mechanism involves the condensation of amino acids and sugars, or the transformation of intermediates like acetoin (B143602) into aminoketones, which then dimerize and oxidize to form the pyrazine ring. researchgate.net
The direct precursor to this compound is 2-Methyl-3-(methylthio)pyrazine (B1346595). This thioether is a well-known flavor compound formed during the Maillard reaction in heated foods. nih.gov The most probable route to the sulfinyl derivative is through the enzymatic oxidation of this thio-precursor. This type of biotransformation, where a thioether is oxidized to a sulfoxide (B87167), is a common metabolic pathway in microorganisms used to detoxify or modify xenobiotic compounds. While the specific enzymes or microbes that perform this transformation on 2-Methyl-3-(methylthio)pyrazine have not been explicitly identified, it represents a highly plausible biological synthesis route.
Table 1: Potential Microbial and Enzymatic Routes for this compound Formation
| Step | Precursor(s) | Process | Mediators | Product |
|---|---|---|---|---|
| 1 | Amino acids (e.g., from L-threonine), Sugars | Fermentation / Maillard Reaction | Bacillus subtilis, Corynebacterium glutamicum, Thermal Processing | 2-Methyl-3-(methylthio)pyrazine |
| 2 | 2-Methyl-3-(methylthio)pyrazine | Enzymatic Oxidation | Putative microbial oxygenases/oxidoreductases | This compound |
Role in Chemical Communication and Sensory Perception Research
Characterization of Aroma-Active Properties and Olfactory Receptor Interactions
The aroma profile of this compound is not specifically characterized in the literature. However, insights can be drawn from its close structural analog, 2-Methyl-3-(methylthio)pyrazine. The latter is recognized for its potent and desirable aroma qualities, often described as nutty, roasted, meaty, and reminiscent of almonds or vegetables. perfumiarz.comthegoodscentscompany.com Given that this compound is an oxidation product of this thioether, it is likely to possess a similar roasted, savory base profile. The presence of the sulfinyl group may introduce additional sulfury, garlic, or cabbage-like notes, which are characteristic of sulfoxides.
Table 2: Comparison of Known and Hypothesized Aroma Profiles
| Compound | CAS Number | Known/Hypothesized Aroma Descriptors | Reference |
|---|---|---|---|
| 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 | Roasted, nutty, meaty, almond, vegetable | perfumiarz.com |
| This compound | 1185292-70-9 | Hypothesized: Roasted, savory, with potential sulfury/onion notes | Inferred |
Research into the specific olfactory receptors (ORs) that detect this compound is nonexistent. However, the broader field of pyrazine perception has seen significant advances. Studies have de-orphanized several human olfactory receptors, identifying their sensitivity to various pyrazine structures. For instance, the human receptor OR5K1 has been identified as being particularly responsive to pyrazine odorants, contributing to the perception of "nutty" and "green" aromas. thegoodscentscompany.com Another receptor, OR2AG1, is activated by 2-isopropyl-3-methoxypyrazine. thegoodscentscompany.com This demonstrates that the olfactory system possesses receptors specifically tuned to the pyrazine chemical class. It is plausible that one or more currently uncharacterized human ORs are responsible for the detection of this compound and its thio-precursor.
Investigation of Sensory Response Modulation
The investigation of how this compound modulates sensory responses is an area ripe for future research, with foundational studies on related compounds providing a clear framework. A key principle in sensory perception is that minute structural changes in an odorant molecule can lead to dramatically different behavioral outcomes, even when the physiological responses at the receptor level appear similar.
A compelling study using Drosophila larvae systematically tested the responses to a panel of 25 pyrazines. nih.gov The research revealed that two structurally similar compounds, 2-ethylpyrazine (B116886) and 2-methylpyrazine, elicited nearly indistinguishable activation patterns across the entire repertoire of larval olfactory receptors. nih.gov Despite this physiological similarity, the behavioral responses were starkly different: larvae showed strong attraction to 2-ethylpyrazine but were indifferent to 2-methylpyrazine. nih.gov
This finding has profound implications for understanding the sensory modulation of this compound. This compound and its precursor, 2-Methyl-3-(methylthio)pyrazine, differ only by the oxidation state of the sulfur atom. Based on the Drosophila model, it is conceivable that these two compounds could activate a similar suite of olfactory receptors yet trigger entirely different, or even opposing, behavioral or perceptual responses in an organism. One might be perceived as a pleasant, food-related aroma, while the other could be ignored or perceived as an off-note.
| 2-Methylpyrazine | Indistinguishable from 2-Ethylpyrazine | Indifference (RI ≈ 0.08) | Similar physiological input can lead to vastly different behavioral outputs. nih.gov |
Furthermore, the same study uncovered a phenomenon termed "supersustained" responses, where specific odorant-receptor pairings resulted in neuronal firing that lasted for minutes after the initial stimulus. nih.gov Such a prolonged response could effectively impair the olfactory system's ability to process subsequent odor information. Investigating whether this compound or its precursor induces such a supersustained response in certain receptors could reveal a novel mechanism of sensory modulation, whereby its presence could temporarily block or alter the perception of other aromas.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-3-(methylthio)pyrazine |
| 2-methylpyrazine |
| dimethylpyrazine |
| trimethylpyrazine |
| acetoin |
| 2-isopropyl-3-methoxypyrazine |
Synthesis and Structure Activity Relationship Sar Studies of 2 Methyl 3 Methylsulfinyl Pyrazine Derivatives and Analogues
Design and Synthesis of Pyrazine (B50134) Analogues with Varied Sulfur Oxidation States (e.g., Sulfones, Thiols)
The synthesis of 2-Methyl-3-(methylsulfinyl)pyrazine and its analogues with different sulfur oxidation states—namely thiols (mercaptans) and sulfones—is crucial for exploring their chemical and biological properties. These syntheses typically begin from readily available substituted pyrazines, such as 2-methyl-3-chloropyrazine or the commercially available 2-methyl-3-(methylthio)pyrazine (B1346595). nih.govmdpi.com
Synthesis of 2-Methyl-3-mercaptopyrazine (Thiol Analogue)
The thiol derivative, 2-methyl-3-mercaptopyrazine, can be prepared via nucleophilic substitution. A common method involves the reaction of a halopyrazine with a sulfur nucleophile. For instance, 2-methyl-3-chloropyrazine can be reacted with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), to yield the target thiol. Analogous methods are well-established for the synthesis of related heterocyclic thiols like 2-mercaptopyridine, which is often prepared by reacting 2-chloropyridine (B119429) with thiourea (B124793) followed by hydrolysis. google.comontosight.ai
Synthesis of this compound (Sulfoxide)
The target compound, this compound, is synthesized through the controlled oxidation of its corresponding sulfide (B99878) precursor, 2-methyl-3-(methylthio)pyrazine. nih.govorganic-chemistry.org This sulfoxidation requires careful selection of the oxidizing agent to prevent over-oxidation to the sulfone. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation, where using one equivalent of the oxidant under controlled temperature conditions typically yields the sulfoxide (B87167). nih.gov
Synthesis of 2-Methyl-3-(methylsulfonyl)pyrazine (Sulfone Analogue)
The sulfone analogue can be prepared by further oxidation of the sulfoxide or by direct, more forceful oxidation of the sulfide. nih.gov Using an excess of an oxidizing agent like m-CPBA or stronger reagents such as potassium permanganate (B83412) (KMnO4) can effectively convert 2-methyl-3-(methylthio)pyrazine or this compound into the corresponding 2-methyl-3-(methylsulfonyl)pyrazine. nih.govwikipedia.org The introduction of the sulfonyl group significantly alters the electronic and steric properties of the molecule compared to the sulfide or sulfoxide. wikipedia.org
A general synthetic scheme is outlined below:
Scheme 1: Proposed synthesis of this compound and its thiol and sulfone analogues.
(Note: This is a representative scheme based on established chemical principles.)
Exploration of Substituent Effects on the Pyrazine Ring and Fused Heterocyclic Systems
The electronic nature of the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in a 1,4-position. rsc.orgnih.gov This property significantly influences the molecule's reactivity, physical properties, and biological interactions. Introducing substituents onto the pyrazine ring or fusing it with other heterocyclic systems allows for the fine-tuning of these characteristics. google.comnih.gov
Substituent Effects on the Pyrazine Ring: The substituents on the pyrazine ring play a critical role in modulating its electronic properties and, consequently, its biological activity. nih.gov
Electron-Donating Groups (EDGs): The methyl group at the C2 position in this compound is a weak electron-donating group. EDGs increase the electron density of the pyrazine ring, which can affect its basicity and interaction with biological targets.
Electron-Withdrawing Groups (EWGs): The sulfur-containing moieties at the C3 position have varying electronic effects. The methylthio (-SCH3) group is generally considered weakly electron-donating or withdrawing depending on the system. In contrast, the methylsulfinyl (-S(O)CH3) and, even more so, the methylsulfonyl (-SO2CH3) groups are strong electron-withdrawing groups due to the electronegativity of the oxygen atoms. These EWGs decrease the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack and altering its hydrogen bonding capabilities. wikipedia.org
Studies on various pyrazine derivatives have demonstrated that the nature and position of substituents are key determinants of biological activity. For example, in a series of researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives studied as c-Met/VEGFR-2 inhibitors, the introduction of a fluorine atom on a connected phenoxy group was favorable for antiproliferative activity, highlighting the importance of electronic modifications. mdpi.com
Fused Heterocyclic Systems: Fusing the pyrazine ring with other heterocycles, such as triazole, imidazole, or pyridine (B92270) rings, creates new chemical entities with distinct properties. nih.govmdpi.com These fused systems, like triazolopyrazines, often exhibit enhanced biological activities due to their rigid structures and altered electronic distributions. mdpi.com The synthesis of such fused systems often involves the cyclization of appropriately substituted pyrazines. For instance, 1,2,3-triazolo[4,5-b]pyrazines can be synthesized from the condensation of dicarbonyl compounds with 4,5-diamino-1,2,3-triazoles. mdpi.com The resulting fused structures present unique scaffolds for interaction with biological targets.
| Compound Series | Substituent Variation | Observed Effect on Activity | Reference |
|---|---|---|---|
| researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrazines | Introduction of F on phenoxy group | Increased antiproliferative activity | mdpi.com |
| Pyrazine-pyridine biheteroaryls (VEGFR-2 inhibitors) | Varying substituents on the pyridine and pyrazine rings | Significant changes in kinase selectivity and cellular potency | tmc.edu |
| Pyrazine-containing HAT inhibitors | Modifications to a side chain | Potent competitive inhibition of p300 HAT | mdpi.com |
Elucidation of Structure-Activity and Structure-Property Relationships
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry for designing more potent and effective molecules. For this compound and its analogues, these relationships are dictated by the interplay of the pyrazine core, the methyl group, and the variable sulfur-containing substituent.
Impact of Sulfur Oxidation State: The oxidation state of the sulfur atom is a key determinant of the molecule's physicochemical properties and, by extension, its biological activity.
| Analogue | Sulfur Group | Expected Properties |
|---|---|---|
| Thiol | -SH | Acidic proton, potential for hydrogen bonding (donor and acceptor), can act as a nucleophile or be oxidized. |
| Sulfoxide | -S(O)CH₃ | Polar, strong hydrogen bond acceptor at the oxygen, chiral center, electron-withdrawing. |
| Sulfone | -SO₂(CH₃)₂ | Highly polar, strong hydrogen bond acceptor at both oxygens, achiral, very strong electron-withdrawing group. |
This variation in properties directly impacts how the molecules interact with biological targets. For example, the strong hydrogen bond accepting capability of the sulfone and sulfoxide groups could be critical for binding to an enzyme's active site. The acidity of the thiol proton could be important for other interactions.
General SAR Principles for Pyrazine Derivatives: SAR studies on various classes of pyrazine derivatives have revealed several general principles:
Lipophilicity and Substitution: The introduction of lipophilic or polar substituents can modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In studies of oxazolo[3,4-a]pyrazine derivatives, hydrophobic substituents were tolerated at certain positions, but subtle changes, like adding a methylene (B1212753) spacer, significantly reduced bioactivity.
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are hydrogen bond acceptors, and their availability for interaction is influenced by the electronic effects of the substituents.
By systematically varying the sulfur oxidation state (thiol, sulfoxide, sulfone), exploring different substituents on the pyrazine ring, and resolving and testing the individual enantiomers of the sulfoxide, a comprehensive SAR and SPR profile for this class of compounds can be established. This knowledge is invaluable for designing analogues with optimized properties for specific applications.
Advanced Analytical Methodologies for Research on 2 Methyl 3 Methylsulfinyl Pyrazine
Extraction and Pre-concentration Techniques for Complex Matrices
Effective isolation and concentration of 2-Methyl-3-(methylsulfinyl)pyrazine from intricate sample matrices are paramount for successful analysis. Several techniques have been developed to achieve this, each with its own set of advantages.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. chromatographyonline.comyoutube.com It combines extraction, concentration, and sample introduction into a single step. chromatographyonline.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com
The selection of the SPME fiber is critical for optimizing the extraction of pyrazines. Studies have shown that a 50/30 µm divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber provides high extraction efficiency for a range of pyrazines. nih.gov The optimization of experimental parameters such as extraction time and temperature is also crucial. mdpi.comnih.gov For instance, in the analysis of pyrazines in yeast extract, extraction time and temperature were found to be the most significant variables affecting the extraction efficiency. nih.gov Similarly, in the analysis of musts, optimizing ionic strength, time, and temperature was key to maximizing SPME efficiency. nih.gov
HS-SPME has been successfully applied to the analysis of pyrazines in various matrices, including perilla seed oils, yeast extract, and wines. nih.govnih.govnih.gov In perilla seed oils, an HS-SPME-GC-MS/MS method was developed for the simultaneous characterization and quantitation of fourteen pyrazine (B50134) compounds, with limits of detection (LODs) ranging from 0.07 to 22.22 ng/g. nih.gov For wines, a method involving distillation to remove ethanol (B145695) followed by HS-SPME allowed for the quantification of alkyl-2-methoxypyrazines at levels below their sensory thresholds. nih.gov
A newer development, the SPME-arrow, which has a larger surface area and stationary phase volume than traditional fibers, has been shown to be more suitable for multiple headspace SPME (MHS-SPME) analysis of pyrazines in oils, offering low LODs (2–60 ng/g) and good recoveries (91.6–109.2%). mdpi.com
Solvent-Assisted Flavor Evaporation (SAFE)
Solvent-Assisted Flavor Evaporation (SAFE) is a gentle and efficient distillation technique used for the isolation of volatile and semi-volatile compounds from food and other complex matrices. youtube.comresearchgate.net The process involves distillation under high vacuum at low temperatures, which preserves the integrity of thermally labile aroma compounds. youtube.com This method is particularly advantageous for isolating odor-active compounds without the formation of artifacts that can occur with higher temperature distillation methods. researchgate.netnih.gov
The first step in SAFE is typically a solvent extraction of the sample. youtube.com The choice of solvent can significantly impact the extraction efficiency of different compounds. For example, in the analysis of dry-rendered beef fat, dichloromethane (B109758) and pentane (B18724) were found to be more effective for extracting a broader range of volatile and odor-active compounds compared to ethyl ether and methanol (B129727). researchgate.netmdpi.com The resulting extract is then subjected to SAFE, where the volatile fraction is separated from the non-volatile components. researchgate.net
Recent advancements have led to the development of an automated SAFE (aSAFE) system, which replaces the manual valve with an electronically controlled one. This automation provides higher yields, especially for high-boiling point odorants and lipid-rich extracts, and reduces the risk of contamination from non-volatile materials. researchgate.net
Advanced Chromatographic Separation Techniques (e.g., Two-Dimensional Gas Chromatography)
Due to the complexity of many sample matrices, one-dimensional gas chromatography (1D-GC) often results in unresolved peaks, where multiple compounds co-elute. azom.com Comprehensive two-dimensional gas chromatography (GCxGC or 2D-GC) offers a powerful solution to this problem by providing significantly increased peak capacity and resolution. azom.comsepsolve.com
In GCxGC, two columns with different stationary phases are connected in series via a modulator. sepsolve.comchemistry-matters.com The first, longer column typically separates compounds based on their volatility, while the second, shorter column provides a rapid separation based on a different property, such as polarity. sepsolve.com The modulator plays a critical role by trapping small, sequential fractions of the effluent from the first column and re-injecting them as narrow bands onto the second column. sepsolve.com
This two-dimensional separation results in a structured chromatogram, often visualized as a contour plot, where chemically related compounds appear in specific regions. azom.com This structured elution simplifies compound identification. sepsolve.com GCxGC has demonstrated superior performance over 1D-GC in analyzing complex mixtures, revealing minor components that would otherwise be hidden under larger peaks. sepsolve.comchromatographyonline.com The enhanced separation power of GCxGC can also reduce the need for extensive sample cleanup by chromatographically removing matrix interferences. azom.com Furthermore, GCxGC can improve sensitivity by providing better signal-to-noise ratios through more effective removal of background signals. sepsolve.comchromatographyonline.com
Quantitative Analytical Methodologies for Trace Analysis
Isotope Dilution Assays
Isotope Dilution Analysis (IDA) is a highly accurate and precise method for quantitative analysis, particularly for trace components in complex matrices. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample prior to extraction and analysis. nih.govresearchgate.net
The key advantage of IDA is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic analysis. researchgate.net Therefore, any losses of the analyte during sample preparation are compensated for by corresponding losses of the internal standard. The concentration of the native analyte is then determined by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. researchwithrutgers.com
Stable isotope dilution assays have been successfully developed for the quantitative analysis of pyrazines in various food and beverage products. For instance, a method using a deuterium-labeled 2-methoxy-3-isobutylpyrazine was developed for the accurate quantification of this compound in red wines and grapes. nih.govresearchgate.net This approach has also been used as a reference method to validate other quantitative techniques, such as MHS-SPME-arrow, for the analysis of pyrazines in oils. mdpi.com
Application of Internal Standards
Stable isotope dilution analysis (SIDA) is considered the gold standard for the quantitative analysis of volatile flavor compounds like pyrazines. nih.govnih.gov This technique employs a stable isotope-labeled analog of the target analyte as the internal standard. For this compound, an ideal internal standard would be its deuterated counterpart, such as 2-Methyl-d3-3-(methylsulfinyl)pyrazine. The synthesis of deuterated pyrazines, while complex, has been successfully reported for various analogs, often involving the use of deuterated precursors like deuterated methanol ([D4]Methanol). dur.ac.uknih.goviaea.org The key advantage of using a stable isotope-labeled internal standard is that its physicochemical properties are nearly identical to the native analyte, ensuring that it behaves similarly during extraction, derivatization, and chromatographic analysis. nih.gov
Detailed Research Findings
While specific studies detailing the application of an internal standard for the quantification of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on structurally related pyrazines. For instance, in the analysis of other pyrazines in soy sauce aroma type Baijiu, a UPLC-MS/MS method was developed where calibration curves showed good linearity (R² ≥ 0.99) and recoveries ranged from 84.36% to 103.92%, demonstrating the effectiveness of the quantitative method. nih.gov Similarly, in the analysis of 3-alkyl-2-methoxypyrazines in vegetables, a headspace solid-phase microextraction (HS-SPME)-GC-MS method was developed and optimized for their quantification. researchgate.net
In a hypothetical study focused on the quantification of this compound in roasted coffee beans, a deuterated analog, 2-Methyl-d3-3-(methylsulfinyl)pyrazine, could be synthesized and used as an internal standard. The analysis would likely be performed using GC-MS in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The following interactive data table illustrates the type of data that would be generated in such a study.
Interactive Data Table: Quantification of this compound in Coffee Samples using a Deuterated Internal Standard
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Peak Area Ratio | Concentration (ng/g) |
| Calibration Std 1 | 50,000 | 100,000 | 0.5 | 10 |
| Calibration Std 2 | 100,000 | 100,000 | 1.0 | 20 |
| Calibration Std 3 | 250,000 | 100,000 | 2.5 | 50 |
| Calibration Std 4 | 500,000 | 100,000 | 5.0 | 100 |
| Coffee Sample A | 150,000 | 98,000 | 1.53 | 30.6 |
| Coffee Sample B | 320,000 | 102,000 | 3.14 | 62.8 |
This table demonstrates the calculation of the analyte concentration based on the peak area ratio. The consistent peak area of the internal standard across different samples (with minor variations due to injection precision) and the linear relationship between the peak area ratio and concentration in the calibration standards would validate the method's accuracy and precision. The use of a stable isotope-labeled internal standard is particularly advantageous as it co-elutes with the analyte, minimizing the impact of matrix effects on ionization efficiency in the mass spectrometer.
Emerging Research Frontiers and Interdisciplinary Applications
Development as Chemical Probes for Biological Systems
The inherent biological activity and structural versatility of pyrazine (B50134) derivatives make them attractive candidates for the development of chemical probes to investigate complex biological systems. ontosight.aiontosight.ai These probes are designed to interact with specific biological targets and generate a measurable signal, offering insights into cellular processes in real-time.
A significant advancement in this area is the design and synthesis of a novel donor-acceptor-donor (D-A-D) type fluorescent probe, (OMeTPA)2-Pyr, which features a pyrazine core as the electron acceptor. nih.govfrontiersin.org This charge-neutral probe was engineered for long-term live cell imaging and exhibits desirable properties such as large Stokes shifts, high photostability, and low cytotoxicity. nih.gov Research indicates that the probe can permeate live cell membranes, likely by binding to and moving through membrane integral transport proteins via electrostatic and hydrophobic interactions. nih.govfrontiersin.org Molecular docking simulations predicted a strong binding affinity between (OMeTPA)2-Pyr and the human asialoglycoprotein receptor (ASGPR), a type II membrane integral transport protein. nih.govfrontiersin.org These findings highlight the potential for creating new pyrazine-fused molecular platforms for dynamic monitoring within living cells. frontiersin.org
The broader investigation into the biological activities of pyrazine derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties, provides a strong foundation for designing targeted probes. ontosight.aiontosight.ainih.gov By modifying the pyrazine core with specific functional groups, researchers can tune the molecule's ability to interact with targets like kinases, which are crucial in cell signaling pathways. ontosight.ai
Potential Applications in Functional Materials Science
The unique electronic and photophysical properties of the pyrazine ring are being harnessed in the field of materials science. Pyrazine-based polymers and other light-responsive materials are gaining significant interest for their potential in advanced technological applications. lifechemicals.com
Researchers are exploring the use of functionalized pyrazines in the development of low-bandgap π-conjugated polymers for photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring makes it a useful building block in creating materials with tailored electronic properties. Another area of application is in optical devices, where pyrazine-based ladder polymers have been synthesized and investigated. lifechemicals.com Furthermore, recent studies have demonstrated the synthesis of aryl-substituted fluorescent pyrazines that can be used for iron (Fe) sensing and in specialized ink applications, showcasing the versatility of pyrazines in creating functional chemical sensors. acs.org
Advances in Sustainable and Green Chemistry Approaches for Pyrazine Synthesis
In line with the growing emphasis on environmental responsibility, significant progress has been made in developing sustainable and green methods for synthesizing pyrazine derivatives. These approaches aim to improve atom economy, reduce waste, and avoid harsh reaction conditions compared to traditional methods. acs.orgrsc.org
One notable green approach is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. acs.org This method produces 2,5-dialkyl-substituted symmetrical pyrazines with water and hydrogen gas as the only byproducts, making the process highly atom-economical and environmentally benign. acs.org The reaction has been shown to be effective for a variety of substrates, yielding corresponding pyrazine derivatives in moderate to high yields. acs.org
Another innovative technique involves the use of microwave irradiation with reactive eutectic media, composed of ammonium (B1175870) formate (B1220265) and monosaccharides like fructose (B13574) or glucose. rsc.org This solvent-less method enables unprecedentedly fast reaction rates and improved atom economy. The major reaction products, poly(hydroxyalkyl)pyrazines, can be separated for further analysis and application. rsc.org
The development of biocatalytic continuous-flow systems also represents a significant step towards greener pyrazine synthesis. Such systems provide a more efficient and scalable method for producing pyrazinamide (B1679903) derivatives, which are important in pharmaceuticals. scielo.org.co These varied approaches underscore a clear trend towards more sustainable practices in the chemical synthesis of this important class of heterocyclic compounds. nih.govresearchgate.net
Table 1: Yields of 2,5-Disubstituted Pyrazines via Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols
| Entry | β-Amino Alcohol Substrate | Resulting Pyrazine Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 | acs.org |
| 2 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 | acs.org |
| 3 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | acs.org |
| 4 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | acs.org |
| 5 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 | acs.org |
Integration of Chemoinformatics and Big Data Analytics in Pyrazine Research
Chemoinformatics, a scientific discipline that utilizes computational methods to analyze chemical information, is becoming an indispensable tool in pyrazine research, particularly in drug discovery. researchgate.net By applying techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can elucidate the key structural features that govern the biological activity of pyrazine derivatives. nih.govmdpi.com
Although much of the detailed public research has focused on related heterocycles like pyrazoles and imidazoles, the principles are directly applicable to pyrazines. mdpi.com QSAR models are built by correlating variations in the chemical structure of a series of compounds with their measured biological activity. researchgate.net This allows for the computational prediction of the activity of new, unsynthesized pyrazine compounds, thereby streamlining the discovery of potent drug candidates. nih.govresearchgate.net These models help identify the specific molecular properties—such as steric and electronic features—that enhance a compound's interaction with a biological target, for instance, inhibiting a particular enzyme in a cancer cell line. mdpi.com
The increasing use of high-throughput screening methods and the availability of large chemical databases are generating vast amounts of data. researchgate.net Big data analytics and machine learning algorithms are being employed to mine this information, identify novel patterns, and build more accurate predictive models. researchgate.net For pyrazines, this integrated approach can accelerate the identification of lead compounds for a wide range of diseases and guide the synthesis of derivatives with optimized properties, from anticancer agents to functional materials. nih.govresearchgate.netmdpi.com Quantitative analysis techniques, often coupled with mass spectrometry, provide the high-quality data necessary for these computational studies. researchgate.netnih.gov
Mentioned Compounds
Q & A
Basic Research: What are the optimal synthetic routes for 2-Methyl-3-(methylsulfinyl)pyrazine, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves sulfoxidation of 2-Methyl-3-(methylthio)pyrazine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key intermediates, such as the methylthio precursor (C₆H₈N₂S), can be synthesized via nucleophilic substitution on pyrazine derivatives . Characterization should include:
- GC-MS for purity assessment and molecular ion confirmation ([M⁺] at m/z 140.206 for the methylthio precursor).
- ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfinyl group at C3: δ ~2.5 ppm for CH₃S(O)).
- FT-IR to confirm S=O stretching (~1050 cm⁻¹) .
Basic Research: How can researchers validate the structural stability of this compound under varying thermal conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:
- TGA in nitrogen/air atmospheres (heating rate 10°C/min) to assess decomposition thresholds.
- DSC to detect phase transitions (e.g., melting points ~56°C, based on analogous pyrazines) .
- HPLC post-heating to monitor degradation products (e.g., sulfone formation under oxidative stress) .
Advanced Research: What computational methods predict the electronic interactions of this compound in catalytic systems?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrophilicity : Sulfinyl groups enhance electron-withdrawing effects, critical for catalytic activity in graphite-conjugated systems .
- Spin density distribution in redox-active applications (e.g., charge transfer to metal centers in coordination polymers) .
- Solvent effects using polarizable continuum models (PCM) to simulate aqueous/organic environments .
Advanced Research: How do conflicting data on pyrazine stability in thermal processes arise, and how can they be resolved?
Data Contradiction Analysis:
Discrepancies in stability studies (e.g., degradation vs. incorporation into melanoidins during roasting ) stem from:
- Temperature gradients : Pyrazines degrade >150°C but integrate into Maillard reaction products at higher temperatures.
- Matrix effects : Food vs. synthetic systems alter thermal pathways.
Resolution: - Controlled pyrolysis-GC/MS to isolate decomposition pathways.
- Isotopic labeling (e.g., ¹³C-methyl groups) to track incorporation into macromolecules .
Advanced Research: What strategies enhance the binding affinity of this compound to protein targets?
Methodological Answer:
Structure-activity relationship (SAR) studies guided by crystallographic data (PDB analysis) reveal:
- Hydrogen bonding : Sulfinyl oxygen acts as a hydrogen bond acceptor (e.g., with Ser/Thr residues).
- π-Stacking : Pyrazine rings interact with aromatic amino acids (Phe, Tyr).
- Halogenation : Introduce Br/Cl at C5 to exploit halogen bonding with backbone carbonyls .
Experimental validation : - Surface plasmon resonance (SPR) for kinetic binding assays.
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability .
Advanced Research: How does this compound behave in heterogeneous electrocatalysis, and what metrics define its performance?
Methodological Answer:
In oxygen reduction reactions (ORR):
- Electrochemical testing : Rotating disk electrode (RDE) voltammetry in 0.1 M KOH (scan rate 10 mV/s).
- Tafel analysis : Slope correlates with rate-determining steps (e.g., n = 4 for 4e⁻ ORR pathway).
- Turnover frequency (TOF) : Calculated via Koutecký-Levich plots; electron-withdrawing groups (e.g., sulfinyl) enhance TOF by >70x .
Advanced Research: What spectroscopic techniques resolve ambiguities in the photophysical properties of sulfinyl-substituted pyrazines?
Methodological Answer:
- Time-resolved fluorescence : To distinguish S₁→S₀ emission from phosphorescence (e.g., lifetime <10 ns for fluorescence vs. >1 µs for phosphorescence) .
- Transient absorption spectroscopy : Track intersystem crossing (ISC) rates in S₂→S₁ transitions.
- Electrochemiluminescence (ECL) : Quantify radical formation efficiency in redox cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
